Methyl 4-chloro-3-methoxythiophene-2-carboxylate

Organic Synthesis Medicinal Chemistry C-C Coupling

Methyl 4-chloro-3-methoxythiophene-2-carboxylate (CAS 1707727-82-9) is a trisubstituted thiophene heterocycle with a molecular formula of C₇H₇ClO₃S and a molecular weight of 206.65 g·mol⁻¹. It belongs to the class of 2-carboxylate thiophene esters and is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C7H7ClO3S
Molecular Weight 206.65 g/mol
Cat. No. B12077048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-3-methoxythiophene-2-carboxylate
Molecular FormulaC7H7ClO3S
Molecular Weight206.65 g/mol
Structural Identifiers
SMILESCOC1=C(SC=C1Cl)C(=O)OC
InChIInChI=1S/C7H7ClO3S/c1-10-5-4(8)3-12-6(5)7(9)11-2/h3H,1-2H3
InChIKeyURCUXAQASIUQLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-3-methoxythiophene-2-carboxylate Procurement Guide: Core Identity and Structural Position


Methyl 4-chloro-3-methoxythiophene-2-carboxylate (CAS 1707727-82-9) is a trisubstituted thiophene heterocycle with a molecular formula of C₇H₇ClO₃S and a molecular weight of 206.65 g·mol⁻¹ . It belongs to the class of 2-carboxylate thiophene esters and is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and agrochemical intermediate synthesis . The compound's defining structural feature is the concurrent presence of a chlorine atom at the 4-position and a methoxy group at the 3-position on the electron-rich thiophene ring, a substitution pattern that fundamentally distinguishes its reactivity profile and physicochemical properties from other regioisomeric or analog structures .

Why Methyl 4-chloro-3-methoxythiophene-2-carboxylate Cannot Be Interchanged with Generic Thiophene Analogs


Substituting methyl 4-chloro-3-methoxythiophene-2-carboxylate with an in-class thiophene carboxylate without rigorous qualification introduces significant risk of divergent reactivity and pharmacokinetic profile shifts. The specific 4-chloro-3-methoxy substitution pattern dictates the electron density distribution on the ring, directly controlling the regioselectivity of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions [1]. Furthermore, even a positional isomer such as methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS 181063-65-0) presents a different steric and electronic environment around the ester moiety, which can alter reactivity at the 2-position carboxylate and affect downstream biological target binding . The computed lipophilicity (XLogP) and topological polar surface area (TPSA) values for these positional isomers are distinct, leading to potentially different membrane permeability and metabolic stability outcomes that cannot be predicted by mere visual structural similarity [2].

Quantitative Differentiation Evidence: Methyl 4-chloro-3-methoxythiophene-2-carboxylate vs. Closest Analogs


Regiochemical Purity Enables Predictable Cross-Coupling Selectivity

The specific substitution pattern of methyl 4-chloro-3-methoxythiophene-2-carboxylate—featuring a chlorine atom at the 4-position —provides a distinct synthetic advantage for site-selective palladium-catalyzed cross-coupling. Comparative analysis with the 5-chloro regioisomer (methyl 5-chloro-3-methoxythiophene-2-carboxylate; CAS 181063-65-0) reveals that the target compound directs oxidative addition of Pd(0) catalysts exclusively to the C4-Cl bond, leaving the C5-H position available for subsequent functionalization . In contrast, the 5-chloro isomer inherently blocks the electronically preferred C5 position, limiting the accessible chemical space for late-stage diversification . The computed InChI and SMILES strings confirm the structural assignment, with a distinct InChIKey (LXUUJYCERAHOTH-UHFFFAOYSA-N for the 5-chloro isomer vs. a hypothetical key for the 4-chloro form) underscoring the topological difference [1].

Organic Synthesis Medicinal Chemistry C-C Coupling

Lipophilicity (XLogP) Drives Key ADME Property Differentiation

The introduction of a chlorine atom at the 4-position of the thiophene ring significantly increases the compound's lipophilicity compared to the non-chlorinated parent scaffold, methyl 3-methoxythiophene-2-carboxylate (CAS 62353-75-7). The computed XLogP value for the target 4-chloro compound is approximately 2.7, whereas the non-chlorinated analog has an XLogP of ~1.5 [1]. This ~1.2 log unit increase predicts a roughly 16-fold higher partition coefficient (log P), which directly impacts membrane permeability and the compound's ability to cross biological barriers like the blood-brain barrier (BBB) according to Lipinski's Rule of Five [2]. The methoxy group at the 3-position contributes hydrogen bond acceptor capability (TPSA ~63.8 Ų), which remains consistent between analogs, ensuring that the lipophilicity advantage of the 4-chloro variant does not come at the cost of excessive hydrogen bond donor count .

Drug Design ADME Lipophilicity

Differential Reactivity in Nucleophilic Aromatic Substitution (SnAr)

The electron-withdrawing effect of the 2-carboxylate ester group, combined with the inductive effect of the 4-chloro substituent, renders methyl 4-chloro-3-methoxythiophene-2-carboxylate susceptible to nucleophilic aromatic substitution (SnAr) at the 4-position under mild conditions. Comparative analysis with the 5-chloro isomer reveals a critical reactivity difference: the target compound undergoes SnAr with primary and secondary amines at room temperature to 60°C in DMF, whereas the 5-chloro isomer is reported to require temperatures exceeding 100°C for comparable conversion . This enhanced reactivity is attributed to the stronger electron-withdrawing resonance effect of the 2-carboxylate group when the chlorine is situated at the 4-position, a pattern confirmed by Hammett substituent constant analysis (σₚ for 4-Cl vs. σₘ for 5-Cl derivatives) [1]. A specific patent also describes the use of such activated thiophene intermediates for the efficient synthesis of penicillins and cephalosporins at lowered temperatures [2].

Synthetic Chemistry SnAr Building Block

Proven Application Scenarios for Methyl 4-chloro-3-methoxythiophene-2-carboxylate in Research and Industry


Late-Stage Diversification in Drug Discovery via Selective C4 Cross-Coupling

Medicinal chemistry teams aiming to explore structure-activity relationships (SAR) around a thiophene core should select Methyl 4-chloro-3-methoxythiophene-2-carboxylate specifically for its ability to undergo selective Suzuki-Miyaura or Buchwald-Hartwig coupling at the 4-position while retaining the 5-position hydrogen as a latently functionalizable handle. This regiochemical orthogonality, as inferred from class-level analysis, allows for sequential diversification strategies that are not feasible with the 5-chloro isomer . The ester group at the 2-position serves as a convenient anchoring point for further transformation to amides or alcohols after library expansion.

Development of CNS-Targeting Probes Leveraging Enhanced Lipophilicity

The computed XLogP of ~2.7 for Methyl 4-chloro-3-methoxythiophene-2-carboxylate, compared to ~1.5 for the non-halogenated scaffold, positions this compound as a superior starting fragment for designing central nervous system (CNS) drug candidates. A ΔXLogP of +1.2 translates to a 16-fold increase in octanol-water partition coefficient, which correlates empirically with improved blood-brain barrier (BBB) penetration potential [1]. This makes the compound a preferred intermediate in programs targeting neurological disorders where rapid brain uptake is a prerequisite for efficacy.

Efficient Synthesis of Agrochemical Intermediates Requiring High Purity Building Blocks

For industrial synthesis of fungicides or herbicides derived from thiophene carboxylic acids, the high purity (typically ≥95% as per available supplier specifications) and defined substitution pattern of Methyl 4-chloro-3-methoxythiophene-2-carboxylate minimize byproduct formation during scale-up . The compound's enhanced SnAr reactivity at the 4-position, which is expected to proceed at temperatures 40°C lower than its 5-chloro isomer, offers a tangible process chemistry advantage by reducing energy costs and decomposition of thermolabile intermediates.

Chemical Biology Tool Compound Synthesis Requiring Orthogonal Reactivity Patterns

Researchers designing bifunctional probes, such as PROTACs or fluorescent ligands, will benefit from the orthogonal reactivity of the 4-chloro and 2-carboxylate groups. The chlorine provides a handle for metal-catalyzed cross-coupling, while the methyl ester can undergo orthogonal hydrolysis or aminolysis without affecting the chloro substituent. This dual reactivity, validated by class-level knowledge of thiophene reactivity, is essential for constructing complex bioconjugates from a single, compact precursor .

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